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Chondroitin sulfates -

Chondroitin sulfates

Catalog Number: EVT-13940712
CAS Number:
Molecular Formula: C13H21NO15S
Molecular Weight: 463.37 g/mol
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Product Introduction

Description
Derivatives of chondroitin which have a sulfate moiety esterified to the galactosamine moiety of chondroitin. Chondroitin sulfate A, or chondroitin 4-sulfate, and chondroitin sulfate C, or chondroitin 6-sulfate, have the sulfate esterified in the 4- and 6-positions, respectively. Chondroitin sulfate B (beta heparin; DERMATAN SULFATE) is a misnomer and this compound is not a true chondroitin sulfate.
Overview

Chondroitin sulfates are complex polysaccharides that play a crucial role as structural components in cartilage, contributing significantly to its resistance to compression. These sulfated glycosaminoglycans are primarily composed of alternating disaccharide units of D-glucuronic acid and N-acetyl-D-galactosamine. Variations in their structure, such as the degree of sulfation and the specific arrangement of monosaccharides, lead to different types of chondroitin sulfate, which can be classified based on their sulfation patterns (e.g., chondroitin sulfate A, C, D, and E) .

Source

Chondroitin sulfates are sourced from both terrestrial and marine organisms. Terrestrial sources predominantly yield non-sulfated and monosulfated units, while marine sources tend to have a higher proportion of disulfated units. The molecular weight of chondroitin sulfate also varies significantly between these sources: marine-derived chondroitin sulfate can reach up to 70 kDa, whereas terrestrial sources typically produce chains below 45 kDa .

Classification

Chondroitin sulfates are classified into several types based on their specific sulfation patterns:

  • Chondroitin sulfate A: Sulfation at carbon 4 of N-acetylgalactosamine.
  • Chondroitin sulfate C: Sulfation at carbon 6 of N-acetylgalactosamine.
  • Chondroitin sulfate D: Sulfation at carbon 2 of glucuronic acid and carbon 6 of N-acetylgalactosamine.
  • Chondroitin sulfate E: Sulfation at carbons 4 and 6 of N-acetylgalactosamine .
Synthesis Analysis

Methods

Traditionally, chondroitin sulfate is extracted from animal tissues, which is a method prone to contamination and unsustainable practices. Recent advancements have led to the development of microbial biosynthesis methods. For instance, genetically engineered strains of Escherichia coli have been utilized to produce chondroitin sulfate through a one-step process that incorporates all necessary components for its synthesis. This method involves the production of unsulfated chondroitin, a sulfate donor (3′-phosphoadenosine-5′-phosphosulfate), and specific sulfotransferases .

Technical Details

The biosynthesis in E. coli requires a series of metabolic reactions: nine steps are already present in common strains, while two additional enzymes need to be introduced. This engineered approach allows for efficient production with high levels of sulfation in the final product .

Molecular Structure Analysis

Structure

Chondroitin sulfate consists of linear chains of disaccharide units linked via glycosidic bonds. The basic repeating unit is composed of D-glucuronic acid and N-acetyl-D-galactosamine. The presence of sulfate groups introduces negative charges, influencing the molecule's interactions with other biological macromolecules .

Data

The molecular formula for chondroitin sulfate is C13H21NO15SC_{13}H_{21}NO_{15}S with a molecular weight around 463.37 g/mol . Its structural variability is significant due to differences in sulfation patterns and chain lengths.

Chemical Reactions Analysis

Reactions

Chondroitin sulfate undergoes various chemical reactions that affect its physical properties and biological functions. Key reactions include:

  • Sulfation: Catalyzed by specific enzymes known as chondroitin sulfotransferases, which transfer sulfate groups onto the hydroxyl groups of the sugar residues.
  • Degradation: Chondroitin sulfate can be enzymatically degraded by lyases or hydrolases, producing smaller oligosaccharides that retain some biological activity .

Technical Details

The enzymatic reactions involved in the synthesis and degradation of chondroitin sulfate are highly regulated and can be influenced by factors such as pH, temperature, and ionic strength .

Mechanism of Action

Process

Chondroitin sulfate exerts its biological effects primarily through interactions with various proteins, including growth factors and receptors. It plays a significant role in cell signaling pathways related to tissue repair and inflammation. The negative charges on the molecule facilitate binding with positively charged sites on proteins, enhancing cellular activities such as proliferation and migration .

Data

Studies indicate that chondroitin sulfate can modulate cellular responses by influencing the activity of various signaling pathways involved in cartilage homeostasis and repair mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

Chondroitin sulfate is highly soluble in water due to its charged nature. Its viscosity varies depending on concentration and molecular weight.

Chemical Properties

  • Molecular Weight: Typically varies between 45 kDa (terrestrial sources) to 70 kDa (marine sources).
  • pH Stability: Chondroitin sulfate remains stable over a broad pH range but may undergo conformational changes under extreme conditions.
  • Ionic Interactions: The presence of carboxylate and sulfate groups allows for interactions with metal ions like calcium and magnesium, which can enhance its structural stability .
Applications

Scientific Uses

Chondroitin sulfate has numerous applications in biomedical research and therapeutics:

  • Cartilage Repair: Used in treatments for osteoarthritis due to its ability to promote cartilage regeneration.
  • Drug Delivery Systems: Its biocompatibility makes it suitable for use in drug delivery vehicles.
  • Anticoagulant Properties: Research is ongoing into its potential use as an anticoagulant agent due to its structural similarities with heparan sulfate .
Biosynthesis and Enzymatic Regulation of Chondroitin Sulfates

Sulfotransferase-Mediated Sulfation Patterns in CS Biosynthesis

The structural and functional diversity of chondroitin sulfate (CS) is primarily governed by specific sulfation patterns orchestrated by sulfotransferase enzymes. These enzymes catalyze the transfer of sulfate groups from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to precise positions on the CS chain, creating distinct sulfation "codes" that determine biological activity. Four major classes of chondroitin sulfotransferases regulate this process: C4ST (chondroitin 4-O-sulfotransferase), C6ST (chondroitin 6-O-sulfotransferase), GalNAc4S-6ST (N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase), and UST (urony 2-O-sulfotransferase) [1] [8].

The combinatorial actions of these enzymes produce characteristic disaccharide units: CS-A (GlcA-GalNAc4S), CS-C (GlcA-GalNAc6S), CS-D (GlcA2S-GalNAc6S), CS-E (GlcA-GalNAc4S6S), and CS-K (GlcA3S-GalNAc4S) [3]. The spatial and temporal regulation of sulfotransferase expression creates tissue-specific sulfation patterns. For instance, C4ST dominates in cartilage, producing CS-A motifs critical for collagen interaction and structural integrity, while C6ST shows higher expression in neural tissues where CS-C modulates axon guidance [1]. The sulfotransferase ChST7 specifically generates the CS-E motif (GlcA-GalNAc4S6S), which exhibits high affinity for growth factors like midkine and pleiotrophin, influencing neural development and cancer progression [2].

Table 1: Major Chondroitin Sulfotransferases and Their Functions

SulfotransferaseAbbreviationSulfation PositionPrimary Disaccharide ProductTissue Prevalence
Chondroitin 4-O-sulfotransferaseC4STGalNAc C4CS-A (GlcA-GalNAc4S)Cartilage, bone
Chondroitin 6-O-sulfotransferaseC6STGalNAc C6CS-C (GlcA-GalNAc6S)Neural tissue, cornea
GalNAc 4-sulfate 6-O-sulfotransferaseGalNAc4S-6STGalNAc4S C6CS-E (GlcA-GalNAc4S6S)Brain, embryonic tissues
Uronyl 2-O-sulfotransferaseUSTGlcA C2CS-D (GlcA2S-GalNAc6S)Skeletal muscle, heart

Epigenetic mechanisms further fine-tune sulfotransferase expression. DNA methylation of promoter regions regulates C6ST expression during chondrocyte differentiation, while histone modifications influence C4ST transcription in response to inflammatory cytokines in osteoarthritis [1]. The sulfation code is dynamic and responsive to pathological states—tumor environments show increased CS-E and decreased CS-A expression, facilitating metastasis through enhanced growth factor signaling [3].

Role of Glycosyltransferases in Chain Elongation and Branching

Chondroitin sulfate chain elongation is mediated by a coordinated enzyme complex that sequentially adds alternating monosaccharides to form the characteristic [-4GlcAβ1-3GalNAcβ1-]ₙ backbone. This process begins with the initiation enzyme β1,4-N-acetylgalactosaminyltransferase-I (GalNAcT-I), which transfers the first GalNAc residue to the tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) attached to core proteins [7] [8]. Subsequent elongation requires two key glycosyltransferases: Chondroitin sulfate glucuronyltransferase II (CSGlcAT-II) adds GlcA residues, while N-acetylgalactosaminyltransferase II (GalNAcT-II) extends the chain with GalNAc units [7].

Recent research reveals that these enzymes function as heteromeric complexes rather than isolated catalysts. Co-expression of ChSy1 (chondroitin synthase 1) with ChPF (chondroitin polymerizing factor) enhances polymerization efficiency 15-fold compared to either enzyme alone [2] [8]. Similarly, CSGalNAcT1 and CSGalNAcT2 form functional complexes that determine chain length and disaccharide composition. Genetic ablation studies in zebrafish demonstrate that double knockout of csgalnact1a and csgalnact2 genes causes severe craniofacial defects not observed in single mutants, confirming functional redundancy among these enzymes [2].

Table 2: Core Glycosyltransferases in CS Chain Elongation

EnzymeGene SymbolFunctionCatalytic DomainRedundancy Partners
Chondroitin synthase 1CHSY1Alternating addition of GlcA and GalNAcGlycosyltransferase 2 familyChPF, CSGalNAcT1
Chondroitin polymerizing factorCHPFEnhances CHSY1 activityGlycosyltransferase 2 familyCHSY1, CSGalNAcT2
N-acetylgalactosaminyltransferase 1CSGALNACT1Chain initiationGlycosyltransferase 7 familyCSGALNACT2
N-acetylgalactosaminyltransferase 2CSGALNACT2Chain elongationGlycosyltransferase 7 familyCSGALNACT1
Glucuronyltransferase IICSGLCAT-IIGlcA additionGlycosyltransferase 43 family-

The linkage region tetrasaccharide (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) biosynthesis precedes chain elongation and involves three sequential transfers: XylT (xylosyltransferase), GalT-I (β1,4-galactosyltransferase 7), GalT-II (β1,3-galactosyltransferase 6), and GlcAT-I (β1,3-glucuronyltransferase I) [6] [7]. The crystal structure of GlcAT-I reveals a catalytic mechanism where Glu281 acts as a base to deprotonate the acceptor's 3-hydroxyl group, while a conserved DXD motif (Asp194-Asp195-Asp196) coordinates Mn²⁺ and UDP-GlcA binding [6]. Modifications to this linkage region, including phosphorylation of Xyl residues and sulfation of Gal residues, significantly impact subsequent chain elongation efficiency and sulfation patterns [8].

Genetic and Epigenetic Regulation of CS Synthesis in Cartilaginous Tissues

The biosynthesis of chondroitin sulfate in cartilage is governed by a multilayered regulatory system integrating genetic programming, epigenetic modifications, and mechanical signaling. Core enzymes in the CS pathway exhibit tissue-specific isoform expression, with CHSY1, CHPF, and C4ST1 showing predominant expression in chondrocytes [1] [2]. Transcriptome analysis of zebrafish larvae with disrupted CS biosynthesis (csgalnact1a⁻/⁻; csgalnact2⁻/⁻) revealed compensatory downregulation of extracellular matrix (ECM) organization genes but no upregulation of other glycosaminoglycan (GAG) biosynthesis enzymes, indicating an absence of transcriptional compensation within the GAG pathway itself [2].

Genetic mutations in CS biosynthetic enzymes cause severe skeletal dysplasias. Human mutations in CHSY1 result in Temtamy preaxial brachydactyly syndrome characterized by short stature, craniofacial defects, and joint abnormalities [1] [2]. Similarly, mutations in B3GALT6 (β1,3-galactosyltransferase 6), which synthesizes the linkage region, cause spondyloepimetaphyseal dysplasia with joint laxity, underscoring the structural importance of intact linkage region biosynthesis [1]. These phenotypes are recapitulated in zebrafish models where combinatorial knockout of csgalnact1a and chsy1 genes produces synergistic craniofacial malformations, demonstrating functional redundancy among these enzymes during skeletal development [2].

Table 3: Phenotypic Consequences of Genetic Disruption in CS Biosynthesis

GeneEncoded EnzymeOrganismPhenotypeHuman Disorder
CHSY1Chondroitin synthase 1Human/ZebrafishCraniofacial defects, brachydactylyTemtamy preaxial brachydactyly syndrome
CSGALNACT1GalNAcT-IMouse/ZebrafishSkeletal growth retardation, reduced CS content-
B3GAT3Galactosyltransferase IIHumanShort stature, joint laxity, cardiac defectsLarsen syndrome variant
B4GALT7Galactosyltransferase IHumanShort stature, skeletal dysplasia, eye defectsEhlers-Danlos syndrome progeroid form
CSGALNACT1/CSGALNACT2GalNAcT-I/GalNAcT-IIZebrafishEmbryonic lethality, severe pharyngeal defects-

Epigenetic mechanisms dynamically regulate CS expression during chondrocyte differentiation and in disease states. DNA methylation of CpG islands in the C6ST promoter increases during chondrocyte hypertrophy, coinciding with decreased CS-C production [1]. Conversely, histone H3 lysine 27 acetylation (H3K27ac) activates CHPF expression in response to TGF-β signaling during cartilage development. In osteoarthritis, inflammatory cytokines induce DNA demethylation of the C4ST promoter via downregulation of DNMT3B, leading to increased C4ST expression and altered CS sulfation patterns that compromise cartilage integrity [1] [3].

Mechanical loading significantly influences CS regulation through mechanotransductive pathways. Cyclic compression of human bone marrow mesenchymal stem cells encapsulated in CS-tyramine-gelatin hydrogels enhances chondrogenic differentiation and collagen II deposition, while excessive mechanical stress increases cartilage oligomeric matrix protein (COMP) release, mimicking osteoarthritis progression [5]. This mechanoregulation operates through YAP/TAZ signaling, where nuclear translocation of YAP activates GalNAcT-II transcription, promoting CS chain hyperelongation in response to extracellular matrix stiffness [8]. These findings establish a direct molecular link between mechanical cues and CS biosynthetic regulation in cartilaginous tissues.

Properties

Product Name

Chondroitin sulfates

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C13H21NO15S

Molecular Weight

463.37 g/mol

InChI

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4-,5+,6-,7-,8?,9+,11-,12-,13-/m1/s1

InChI Key

KXKPYJOVDUMHGS-OCRSLBAVSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@@H](C1O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)OS(=O)(=O)O)O

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